DL-苯基-d5-丙氨酸-2,3,3-d3

描述

Synthesis Analysis

The synthesis of deuterated amino acids, such as DL-Phenyl-d5-alanine-2,3,3-d3, typically involves methods that allow the incorporation of deuterium atoms into the amino acid structure. Analogous processes are described in studies like the synthesis of DL-(1-Amino-2-propenyl)phosphonic acid, where sequential oxidation, sulfoxide elimination, and deprotection steps are employed (Vo-Quang et al., 1986). These methods may be adapted for synthesizing DL-Phenyl-d5-alanine-2,3,3-d3, with specific attention to introducing deuterium at targeted positions.

Molecular Structure Analysis

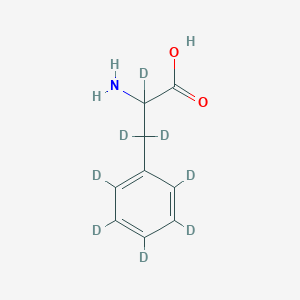

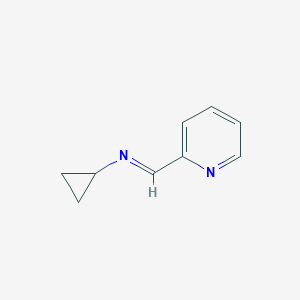

The molecular structure of DL-Phenyl-d5-alanine-2,3,3-d3 would be characterized by the presence of phenyl groups and deuterium atoms replacing hydrogen atoms at specific positions. Studies on similar compounds, such as DL-alanine nitrate, provide insights into how deuterium substitution affects molecular structure and stability (Bahadur & Rajaram, 1995). The deuterium atoms can influence the compound's vibrational modes, potentially affecting its chemical and physical properties.

Chemical Reactions and Properties

Deuterated amino acids like DL-Phenyl-d5-alanine-2,3,3-d3 participate in reactions typical of amino acids, such as peptide bond formation and reactions with carbonyl compounds. The presence of deuterium can affect the reaction kinetics, as illustrated by studies on the synthesis and properties of similar deuterated compounds (Berger & Linderstrom-lang, 1957). These effects are crucial for applications in tracer studies and understanding biochemical pathways.

Physical Properties Analysis

The physical properties of DL-Phenyl-d5-alanine-2,3,3-d3, such as solubility, melting point, and stability, are influenced by the deuterium substitution. Deuterated compounds often have slightly altered physical properties compared to their non-deuterated counterparts, which can be significant in applications requiring precise physical behaviors (Brückner & Keller-Hoehl, 1990).

Chemical Properties Analysis

The chemical properties of DL-Phenyl-d5-alanine-2,3,3-d3, including acidity, basicity, and reactivity, are affected by the deuterium atoms. Deuterium is known to form stronger bonds with carbon than hydrogen, which can lead to changes in the compound's reactivity and stability. Research on deuterium exchange in poly-DL-alanine highlights how deuterium incorporation can influence chemical behavior and reaction pathways (Berger & Linderstrom-lang, 1957).

科学研究应用

氧化研究:它被用于研究α-酰基赖氨酸被d-氨基酸氧化酶(Yoshimoto, 1958)氧化的过程。

多核苷酸研究:这种化合物参与了多核苷酸及其聚合物的研究(Buttrey, Jones, & Walker, 1975)。

D-氨基酸氧化酶产量增强:它作为一种新型诱导剂,能增强三角孢变异链球菌(Gupta, Gundampati, & Debnath, 2012)中D-氨基酸氧化酶的产量。

光学活性氨基酸的制备:该化合物用于制备光学活性氨基酸(Yamada, Fujii, & Shioiri, 1962)。

抗癌性质:它是一种具有潜在抗癌性质的甲基化甘氨酸衍生物(Seng et al., 2012)。

分子进化模型:DL-苯基-d5-丙氨酸-2,3,3-d3作为分子进化模型,同构序列在80%的二肽合成中形成(Kricheldorf, Au, & Mang, 2009)。

立体异构化合物分析:它还用于在AmyCoat-RP柱上对DL-丙氨酸-DL-苯基丙氨酸二肽进行立体异构分离,有助于在任何未知基质中获取各种立体异构化合物的数量(Al-Shaalan et al., 2020)。

安全和危害

属性

IUPAC Name |

2-amino-2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i1D,2D,3D,4D,5D,6D2,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-INHGFZCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])(C(=O)O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DL-Phenyl-d5-alanine-2,3,3-d3 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-[[1-[[(Methylsulfonyl)oxy]methyl]-2-(phenylmethoxy)ethoxy]methyl]phosphonic acid diethyl ester](/img/structure/B44177.png)

![Methyl (4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3-ethoxycarbonyloxy-6-formyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44178.png)

![Methyl (4R)-4-[(1S,2S,4R,5R,7R,10R,11S,14R,15R,18S)-7-ethoxycarbonyloxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadecan-15-yl]pentanoate](/img/structure/B44182.png)

![Methyl (4R)-4-[(3R,5S,8S,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44183.png)

![Methyl (4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44186.png)

![methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44187.png)

![Methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44190.png)